2-(2-Iodophenyl)propane-1,3-diol
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Overview
Description
2-(2-Iodophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11IO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms on the phenyl ring is substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the iodination of 2-phenylpropane-1,3-diol. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, converting the compound back to 2-phenylpropane-1,3-diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Iodophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes involving iodine-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity for certain biological targets. Additionally, the hydroxyl groups can form hydrogen bonds, further stabilizing interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropane-1,3-diol: Lacks the iodine atom, making it less reactive in halogen bonding interactions.
2-(2-Bromophenyl)propane-1,3-diol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding properties.
2-(2-Chlorophenyl)propane-1,3-diol: Contains a chlorine atom, which also affects its chemical behavior and applications.
Uniqueness
2-(2-Iodophenyl)propane-1,3-diol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens enhance its ability to participate in halogen bonding and other interactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2-iodophenyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNKZEDEFONGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)CO)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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